molecular formula C12H14N2O B2374414 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile CAS No. 1515314-42-7

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile

Cat. No.: B2374414
CAS No.: 1515314-42-7
M. Wt: 202.257
InChI Key: FAQBYUFQPZOECX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile is a synthetic compound that belongs to the class of cannabinoids. It was originally developed in the 1970s by Pfizer as a potential pain medication. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a fundamental building block in coordination chemistry and forms polymeric adducts with copper(I) halides.

    Biology: The compound has been studied for its potential as a pain medication due to its cannabinoid properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, including pain and inflammation.

    Industry: It is used in the synthesis of other complex molecules and materials, making it valuable in industrial applications.

Preparation Methods

The synthesis of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of pyridine-4-carbonitrile with cyclopentylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, mood, and other physiological processes. The compound binds to these receptors, modulating their activity and leading to its therapeutic effects.

Comparison with Similar Compounds

3-(Cyclopentylmethoxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    Pyridine-4-carbonitrile: This compound serves as the core structure for this compound and has similar chemical properties.

    Other Cannabinoids: Compounds like CP-55940, which also belong to the class of cannabinoids, share similar biological activities but may differ in their potency and receptor affinity.

Properties

IUPAC Name

3-(cyclopentylmethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h5-6,8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQBYUFQPZOECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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